Benzyldimethyltetradecylammonium chloride
Overview
Description
Benzyldimethyltetradecylammonium chloride is a quaternary ammonium compound with the chemical formula C23H42ClN . It is a cationic surfactant widely used for its antimicrobial properties. This compound is commonly found in disinfectants, antiseptics, and personal care products such as shampoos and conditioners .
Mechanism of Action
Target of Action
Benzyldimethyltetradecylammonium chloride, also known as Myristalkonium chloride, is a quaternary ammonium compound . It is a cationic surfactant , which means it primarily targets bacterial cell membranes. The compound interacts with the negatively charged bacterial cell surface, disrupting the cell membrane and leading to cell death .
Mode of Action
The compound’s mode of action is primarily through its interaction with bacterial cell membranes. As a cationic surfactant, it binds to the negatively charged bacterial cell surface. This binding disrupts the cell membrane’s integrity, leading to leakage of cell contents and eventually cell death .
Biochemical Pathways
It is known that the compound disrupts bacterial cell membranes, leading to cell death . This disruption can affect various biochemical pathways within the bacteria, ultimately leading to their inability to survive and reproduce.
Pharmacokinetics
It is primarily used topically, where it exerts its effects locally .
Result of Action
The primary result of this compound’s action is the death of bacteria upon contact. By disrupting the bacterial cell membrane, the compound causes leakage of cell contents, leading to cell death . This makes it an effective antimicrobial agent.
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, it is known to be stable under weakly acidic or alkaline conditions . Additionally, it is soluble in water and ethanol, and can be used in conjunction with non-ionic and cationic surfactants or dyes .
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzyldimethyltetradecylammonium chloride is typically synthesized through a quaternization reaction. The process involves the reaction of N,N-dimethyltetradecylamine with benzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or isopropanol .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction is conducted in large reactors with controlled temperature and pressure to ensure high yield and purity. The product is then purified through crystallization or distillation .
Chemical Reactions Analysis
Types of Reactions
Benzyldimethyltetradecylammonium chloride primarily undergoes substitution reactions due to the presence of the quaternary ammonium group. It can also participate in phase transfer catalysis, facilitating the transfer of reactants between different phases .
Common Reagents and Conditions
Substitution Reactions: Common reagents include halides and nucleophiles. The reactions are typically carried out in aqueous or organic solvents at room temperature.
Phase Transfer Catalysis: This compound acts as a catalyst in reactions involving immiscible phases, such as organic and aqueous phases.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reactants used. For example, in substitution reactions with halides, the corresponding quaternary ammonium halide is formed .
Scientific Research Applications
Benzyldimethyltetradecylammonium chloride has a wide range of applications in scientific research:
Comparison with Similar Compounds
Benzyldimethyltetradecylammonium chloride can be compared with other quaternary ammonium compounds such as:
- Benzyldimethyldodecylammonium chloride
- Benzyldimethylhexadecylammonium chloride
- Benzyldimethyldecylammonium chloride
These compounds share similar antimicrobial properties and surfactant characteristics but differ in the length of their alkyl chains. This compound is unique due to its specific alkyl chain length, which provides an optimal balance between hydrophobic and hydrophilic properties, enhancing its effectiveness as a surfactant and antimicrobial agent .
Properties
IUPAC Name |
benzyl-dimethyl-tetradecylazanium;chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H42N.ClH/c1-4-5-6-7-8-9-10-11-12-13-14-18-21-24(2,3)22-23-19-16-15-17-20-23;/h15-17,19-20H,4-14,18,21-22H2,1-3H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCBHHZMJRVXXQK-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC[N+](C)(C)CC1=CC=CC=C1.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H42ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
16287-71-1 (Parent) | |
Record name | Miristalkonium chloride [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000139082 | |
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DSSTOX Substance ID |
DTXSID6036384 | |
Record name | Tetradecyldimethylbenzylammonium chloride | |
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Molecular Weight |
368.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, White solid; [HSDB] White powder; [MSDSonline], Solid; [EPA ChAMP: Initial Risk-Based Prioritization Document] | |
Record name | Benzenemethanaminium, N,N-dimethyl-N-tetradecyl-, chloride (1:1) | |
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Record name | Quaternary ammonium compounds, benzyl-C12-18-alkyldimethyl, chlorides | |
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Record name | Quaternary ammonium compounds, benzyl-C12-16-alkyldimethyl, chlorides | |
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Record name | Miristalkonium chloride | |
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Record name | Alkyl (C12-16) dimethylbenzylammonium chloride | |
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Solubility |
Solubility in water: >1,000 mg/L /Alkyl(C=10-14) benzyldimethylammonium chloride/ | |
Record name | TETRADECYLBENZYLDIMETHYLAMMONIUM CHLORIDE | |
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Color/Form |
Free-flowing powder, White crystalline powder | |
CAS No. |
139-08-2, 68391-01-5, 68424-85-1 | |
Record name | Benzyldimethyltetradecylammonium chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=139-08-2 | |
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Record name | Miristalkonium chloride [INN:BAN] | |
Source | ChemIDplus | |
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Record name | N-Alkyl dimethyl benzyl ammonium chloride (C12-C18) | |
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Record name | Quaternary ammonium compounds, benzyl-C12-16-alkyldimethyl, chlorides | |
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Record name | N-Alkyl dimethyl benzyl ammonium chloride (C12-C18) | |
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Record name | Benzenemethanaminium, N,N-dimethyl-N-tetradecyl-, chloride (1:1) | |
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Record name | Quaternary ammonium compounds, benzyl-C12-16-alkyldimethyl, chlorides | |
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Record name | Tetradecyldimethylbenzylammonium chloride | |
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Record name | Miristalkonium chloride | |
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Record name | Quaternary ammonium compounds, benzyl-C12-16-alkyldimethyl, chlorides | |
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Record name | MYRISTALKONIUM CHLORIDE | |
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Record name | TETRADECYLBENZYLDIMETHYLAMMONIUM CHLORIDE | |
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Melting Point |
60-61 °C | |
Record name | TETRADECYLBENZYLDIMETHYLAMMONIUM CHLORIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5627 | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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